2-Chloro-4,7,8-trimethylquinoline

Lipophilicity LogP Physicochemical Property

Medicinal chemists optimizing CNS-penetrant candidates often face suboptimal LogP and conformational flexibility in quinoline-based leads. 2-Chloro-4,7,8-trimethylquinoline directly addresses these challenges: • LogP 4.09-4.27 for enhanced BBB permeability and membrane partitioning • Zero rotatable bonds ensure rigid, pre-organized scaffold for reliable computational docking • Boiling point 333.9±37.0 °C compatible with microwave-assisted and high-temperature synthetic protocols Available at ≥98% purity with room-temperature storage and ambient shipping. Multiple package sizes in stock for immediate global dispatch.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 950037-24-8
Cat. No. B1294120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,7,8-trimethylquinoline
CAS950037-24-8
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C
InChIInChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3
InChIKeyOSCHOKMWJQRQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,7,8-trimethylquinoline: Chemical Identity & Sourcing


2-Chloro-4,7,8-trimethylquinoline is a chlorinated quinoline building block characterized by methyl substituents at the 4, 7, and 8 positions and a reactive chlorine at the 2-position. Its molecular formula is C12H12ClN, with a molecular weight of 205.68 g/mol . The compound is commercially available as a research chemical from multiple vendors, typically offered at purities of 95% or ≥98% , and is supplied as a solid suitable for storage at room temperature or 4°C . Its structural features make it a versatile intermediate for constructing more complex quinoline-based molecules .

2-Chloro-4,7,8-trimethylquinoline: Non-Interchangeability with Analogs


Subtle variations in the number and position of methyl groups on the quinoline scaffold profoundly alter key physicochemical properties such as lipophilicity (LogP), boiling point, and molecular packing. Even among close structural analogs—e.g., 2-chloro-4-methylquinoline or 2-chloro-6,8-dimethylquinoline—the specific 4,7,8-trimethyl substitution pattern yields a unique profile that cannot be assumed equivalent . Direct substitution with a less methylated analog in a synthetic sequence or formulation would change reaction kinetics, solubility, and downstream purification requirements. The quantitative evidence below demonstrates that 2-chloro-4,7,8-trimethylquinoline occupies a distinct property space that justifies its specific selection over seemingly similar compounds .

2-Chloro-4,7,8-trimethylquinoline vs. Analogs: Evidence-Based Comparison


Lipophilicity (LogP) Comparison with Less Methylated Analogs

2-Chloro-4,7,8-trimethylquinoline exhibits a calculated ACD/LogP of 4.09 and an experimentally reported LogP of 4.27 . In contrast, the unsubstituted 2-chloroquinoline has a LogP of 2.71 [1], and 2-chloro-4-methylquinoline has a LogP of 3.20 [2]. The additional methyl groups increase lipophilicity by >1 log unit compared to the monosubstituted analog, significantly altering compound partitioning behavior.

Lipophilicity LogP Physicochemical Property Quinoline Scaffold

Boiling Point Elevation vs. Less Methylated Analogs

The predicted boiling point of 2-chloro-4,7,8-trimethylquinoline is 333.9±37.0 °C at 760 mmHg . This value is substantially higher than that of 2-chloroquinoline (266–267 °C) [1] and 2-chloro-4-methylquinoline (296 °C) [2]. The increase of ~38–68 °C relative to less substituted analogs reflects stronger intermolecular van der Waals forces conferred by the additional methyl groups.

Boiling Point Thermal Property Quinoline Derivative Synthetic Intermediate

Conformational Rigidity via Rotatable Bond Count

2-Chloro-4,7,8-trimethylquinoline contains zero rotatable bonds . This is a direct consequence of the fully aromatic quinoline core and the absence of any aliphatic side chains. By contrast, many quinoline building blocks with ethyl or propyl substituents possess one or more rotatable bonds, introducing conformational flexibility that can complicate structure-activity relationship (SAR) analyses and crystallographic studies.

Rotatable Bonds Conformational Rigidity Drug Design Building Block

Commercial Purity Grades and Storage Stability

The compound is commercially offered at two standard purity levels: 95% and ≥98% . Vendors recommend storage at room temperature or at 4°C , with long-term storage in a cool, dry place . For solution-phase storage, -80°C stock solutions are stable for up to 6 months [1]. This dual-purity offering allows users to select the grade appropriate to their application, from exploratory synthesis to advanced medicinal chemistry.

Purity Storage Stability Sourcing Quality Control

2-Chloro-4,7,8-trimethylquinoline: Optimal Use Cases


Lipophilic Scaffold for Medicinal Chemistry SAR

The elevated LogP (4.09–4.27) of 2-chloro-4,7,8-trimethylquinoline makes it an ideal starting point for designing CNS-penetrant or membrane-targeting molecules. When a project requires a quinoline core with high predicted blood–brain barrier permeability or improved lipid bilayer partitioning, this compound offers a measurable advantage over less methylated analogs such as 2-chloro-4-methylquinoline (LogP 3.20).

High-Temperature Synthetic Transformations

With a boiling point of 333.9±37.0 °C , this compound can be employed in reactions requiring elevated temperatures without risk of premature evaporation. This is particularly relevant for microwave-assisted syntheses, solvent-free melt reactions, or distillative workups where a high-boiling intermediate is required.

Conformationally Constrained Fragment for Drug Design

The complete absence of rotatable bonds ensures a rigid, predictable three-dimensional structure. This property reduces conformational entropy and simplifies computational docking, making the compound a valuable fragment for hit-to-lead optimization where structural pre-organization is desired.

Dual-Purity Procurement for Discovery Workflows

The commercial availability of both 95% and ≥98% purity grades allows teams to purchase cost-effective material for initial library synthesis and then secure higher-purity batches for confirmatory studies or scale-up, optimizing both budget and data quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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